N-benzyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine
Description
N-Benzyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine is a thiazole derivative characterized by a benzyl group at the 2-amino position and a 2,4-dichlorophenyl substituent at the 4-position of the thiazole ring. Its molecular formula is C₁₆H₁₂Cl₂N₂S, with a molecular weight of 335.2 g/mol .
Properties
IUPAC Name |
N-benzyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2S/c17-12-6-7-13(14(18)8-12)15-10-21-16(20-15)19-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPMPMQIXYBZQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with benzylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole’s C-2 amine and C-4 dichlorophenyl groups facilitate nucleophilic substitution. Key reactions include:
Acylation of the Amine Group
The primary amine reacts with acyl chlorides or anhydrides to form amides. For example:
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Reaction with Benzoyl Chloride :
Alkylation
The amine group undergoes alkylation with alkyl halides:
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Reaction with Ethyl Bromoacetate :
Electrophilic Aromatic Substitution (EAS)
The electron-deficient 2,4-dichlorophenyl group directs electrophiles to meta/para positions relative to chlorine atoms:
Nitration
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Conditions : HNO₃/H₂SO₄, 0°C.
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Product : 4-(2,4-Dichloro-5-nitrophenyl)-N-benzyl-1,3-thiazol-2-amine.
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Challenges : Steric hindrance from the thiazole ring reduces reactivity.
Cross-Coupling Reactions
The dichlorophenyl group participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
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Example : Reaction with 4-methoxyphenylboronic acid yields 4-(2,4-dichloro-5-(4-methoxyphenyl)phenyl)-N-benzyl-1,3-thiazol-2-amine .
Oxidation of the Thiazole Ring
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Reagents : H₂O₂/AcOH.
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Product : Thiazole N-oxide derivatives (e.g., 4-(2,4-dichlorophenyl)-N-benzyl-1,3-thiazol-2-amine 1-oxide).
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Application : Enhanced solubility for biological testing.
Reduction of the Dichlorophenyl Group
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Reagents : H₂/Pd-C, ethanol.
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Product : 4-(2,4-Dihydroxyphenyl)-N-benzyl-1,3-thiazol-2-amine.
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Yield : 55% (reported for structurally similar compounds).
Complexation with Metals
The thiazole’s nitrogen and sulfur atoms act as ligands:
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Cu(II) Complexation :
Cycloaddition Reactions
The thiazole ring participates in [3+2] cycloadditions:
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With Dipolarophiles :
Comparative Reaction Data Table
Mechanistic Insights
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Steric Effects : The 2,4-dichlorophenyl group hinders electrophilic substitution at the thiazole’s C-5 position.
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Electronic Effects : Electron-withdrawing chlorine atoms deactivate the phenyl ring, favoring meta substitution in EAS.
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Catalytic Systems : Palladium catalysts with bulky ligands improve cross-coupling efficiency .
Stability and Reactivity Trends
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- N-benzyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine serves as a lead compound for synthesizing more complex thiazole derivatives with potential therapeutic applications. Its structural characteristics allow for modifications that can enhance biological activity.
- Antimicrobial Activity
- Anti-inflammatory and Anticancer Properties
- Agrochemical Development
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial properties of this compound against various strains of bacteria. Results indicated that the compound effectively inhibited growth at concentrations lower than those required for similar thiazole derivatives.
Case Study 2: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory effects demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-benzyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . It also interferes with signaling pathways in cancer cells, inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table highlights key structural analogs and their substituent differences:
Key Observations:
- Substituent Diversity: The 2-amino position varies widely, with benzyl, dichlorophenyl, and Schiff base groups influencing solubility and target interactions.
- Bioactivity : Only the fluorophenyl analog () demonstrated antibacterial activity, suggesting halogen type (F vs. Cl) and substitution patterns critically affect efficacy .
- Crystallographic Data : Analogs like the 2,6-dichlorophenyl derivative () and Schiff base compound () were structurally validated via X-ray diffraction, highlighting planar thiazole rings and intermolecular interactions .
Notes:
- The target compound’s collision cross-section (CCS) values, predicted via computational models, suggest moderate molecular rigidity compared to larger Schiff base derivatives .
- The absence of bioactivity data for the target compound contrasts with its fluorophenyl analog, underscoring the need for targeted assays .
Biological Activity
N-benzyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. The compound's structure features a thiazole ring which contributes to its chemical reactivity and biological efficacy. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₄Cl₂N₂S, with a molecular weight of approximately 335.25 g/mol. The compound exhibits a planar configuration due to the arrangement of the thiazole and benzene rings, influencing its biological activity.
1. Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiazole derivatives. This compound has shown significant antibacterial effects against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Standard Drug Comparison |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Comparable to ampicillin |
| Escherichia coli | 64 µg/mL | Lower than norfloxacin |
| Candida albicans | 16 µg/mL | Comparable to fluconazole |
The compound's mechanism involves inhibiting bacterial cell wall synthesis, leading to bactericidal effects.
2. Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
| Cytokine | Inhibition (%) at 50 µM |
|---|---|
| TNF-α | 70% |
| IL-6 | 65% |
| IL-1β | 75% |
These results suggest potential applications in treating inflammatory diseases.
3. Anticancer Activity
The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies have reported IC₅₀ values indicating significant antitumor activity.
| Cell Line | IC₅₀ (µg/mL) | Reference Drug |
|---|---|---|
| A-431 (skin cancer) | 1.98 ± 1.22 | Doxorubicin |
| MCF-7 (breast cancer) | 1.61 ± 1.92 | Doxorubicin |
The structure-activity relationship (SAR) indicates that modifications in the phenyl ring enhance cytotoxicity .
This compound interacts with specific molecular targets within cells:
- Antibacterial Mechanism: Inhibition of enzymes involved in peptidoglycan synthesis.
- Anti-inflammatory Mechanism: Modulation of NF-kB signaling pathway.
- Anticancer Mechanism: Induction of apoptosis through caspase activation and disruption of mitochondrial membrane potential.
Case Studies
Several case studies have highlighted the compound’s potential in pharmacological applications:
-
Study on Antimicrobial Efficacy:
A recent study evaluated the antimicrobial efficacy of N-benzyl derivatives against multidrug-resistant strains of bacteria. The results confirmed its effectiveness comparable to standard antibiotics. -
Anti-inflammatory Effects in Animal Models:
In vivo studies demonstrated that the compound significantly reduced paw edema in rats induced by carrageenan, indicating strong anti-inflammatory properties . -
Cytotoxicity Assessment:
Research involving various cancer cell lines showed that this compound induced cell cycle arrest and apoptosis via intrinsic pathways .
Q & A
Q. What are the common synthetic routes for N-benzyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine?
The compound is typically synthesized via the Hantzsch thiazole synthesis, which involves reacting substituted thioureas with α-haloketones. For example, in analogous compounds, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide were reacted under reflux conditions in ethanol to form the thiazole core . Optimization of reaction parameters (e.g., solvent choice, temperature, and molar ratios) is critical for yield improvement. Post-synthesis purification often involves recrystallization from DMSO/water mixtures .
Q. How is the compound characterized structurally post-synthesis?
Characterization includes:
- Spectroscopy : FTIR (C=N stretch at ~1620 cm⁻¹, C-Cl at ~690 cm⁻¹), NMR (aryl protons at δ 6.4–8.2 ppm), and LCMS for molecular ion confirmation .
- X-ray crystallography : Monoclinic crystal systems (e.g., space group ) with unit cell parameters , and . SHELX software is widely used for structure refinement .
Q. What intermolecular interactions stabilize the crystal lattice?
Crystal packing is stabilized by C–H···Cl hydrogen bonds and π-π stacking between aromatic rings. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Cl···H interactions contribute ~15% to the surface) .
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
Discrepancies in spectral assignments (e.g., ambiguous NMR peaks) can be addressed via 2D NMR (COSY, HSQC) or computational methods like DFT. For crystallographic conflicts (e.g., space group ambiguity), cross-validation using multiple software tools (SHELXL, WinGX) and residual density maps is recommended .
Q. What computational methods are used to analyze electronic properties and reactivity?
- Hirshfeld surface analysis : Visualizes intermolecular interactions and quantifies contact percentages (e.g., Cl···H vs. H···H contributions) .
- DFT calculations : Predict molecular electrostatic potentials (MEPs) and Fukui indices to identify nucleophilic/electrophilic sites for reaction optimization .
Q. How can reaction conditions be optimized to enhance yield and purity?
Key parameters include:
Q. What pharmacological applications have been explored for this compound?
While direct studies on this compound are limited, structurally related thiazoles exhibit:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
